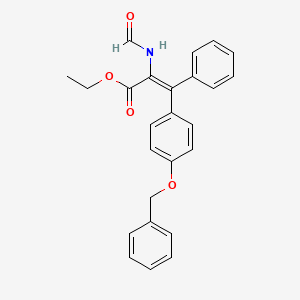![molecular formula C8H7ClN2O2 B14040263 2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity.
Industrial Production Methods
the principles of multicomponent reactions, which are economically and ecologically favorable, can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown antimicrobial activity against various pathogenic bacteria.
Industry: Its derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit bacterial growth by targeting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound shares a similar structure but has a methyl group instead of a hydrogen atom at the 2-position.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine: This derivative has additional ethyl and methyl groups, which can alter its biological activity.
Uniqueness
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-chloro-9-hydroxy-1,9a-dihydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,8,10,12H |
InChI Key |
IFKVRFLNLFIZAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(C(=C1)O)NC(=CC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


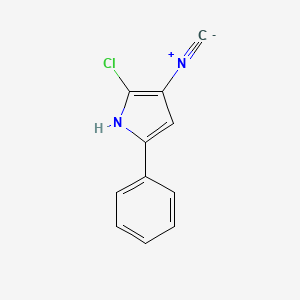

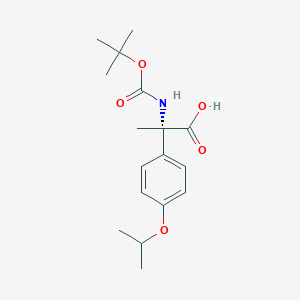
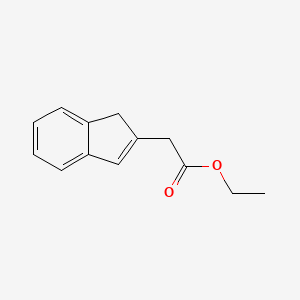
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
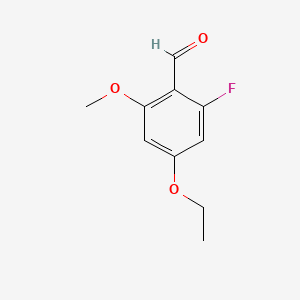
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
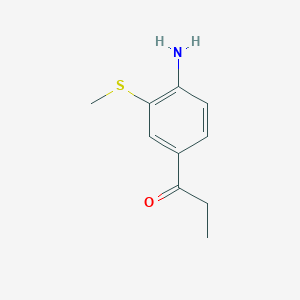
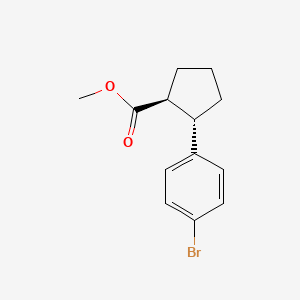
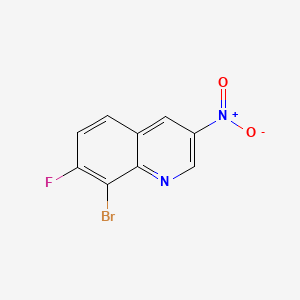
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
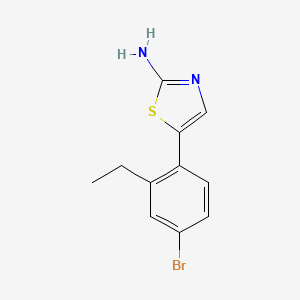
![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
